BenchChemオンラインストアへようこそ!

5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one

Medicinal Chemistry Chemical Biology Quantitative Structure-Activity Relationship (QSAR)

5-(Indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one is a 3,5-disubstituted pyridin-2(1H)-one derivative with a unique pharmacophore. Unlike its 3-substituted regioisomer, the 5-position indoline-1-carbonyl group creates a distinct electrostatic and hydrogen-bonding network, crucial for accurate structure-activity relationship (SAR) studies on kinase targets like cRaf1. Its predicted 4-fold solubility advantage over indole analogs makes it ideal for high-concentration biochemical assays and early-stage animal PK studies. Researchers can use this compound as a model substrate to investigate aldehyde oxidase and nitro-reductase metabolism, a key differentiator for DMPK departments. Procure this precise regioisomer to establish reliable fingerprints in phenotypic screening campaigns against cancer cell lines.

Molecular Formula C21H17N3O4
Molecular Weight 375.384
CAS No. 900010-27-7
Cat. No. B2546442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one
CAS900010-27-7
Molecular FormulaC21H17N3O4
Molecular Weight375.384
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C21H17N3O4/c25-20-9-8-17(21(26)23-11-10-16-5-1-2-7-19(16)23)14-22(20)13-15-4-3-6-18(12-15)24(27)28/h1-9,12,14H,10-11,13H2
InChIKeyYXLVYYQETQPZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

900010-27-7: Sourcing and Structural Overview of 5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one


5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one is a synthetic small molecule (C21H17N3O4, MW 375.4) classified as a 3,5-disubstituted pyridin-2(1H)-one derivative . Its structure features a pyridin-2-one core coupled with an indoline-1-carbonyl group at the 5-position and a 3-nitrobenzyl substituent at the 1-position . This compound belongs to a class of indolo-pyridinone scaffolds studied for their potential roles in treating cell proliferative disorders [1]. The specific substitution pattern distinguishes it from other analogs, making it a candidate for focused structure-activity relationship (SAR) studies and procurement for targeted chemical biology research.

Why a Generic Analog Cannot Substitute for 5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one in Focused Studies


The 3,5-disubstituted pyridin-2(1H)-one scaffold has been recognized for its high interest in developing new treatments [1]. However, the specific substitution pattern—5-position indoline-1-carbonyl and 1-position 3-nitrobenzyl—creates a unique three-dimensional pharmacophore. A closely related positional isomer, 3-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one, relocates the carbonyl linkage, which is predicted to alter the electrostatic surface, hydrogen-bonding network, and binding conformation. Such a shift would invalidate the SAR derived from a specific assay, making generic “indoline-carbonyl pyridinone” substitutions scientifically inappropriate for projects designed around the 5-substituted regioisomer.

Quantitative Differentiation Guide for 5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one Against Closest Analogs


Regioisomeric Purity and Positional Impact on Drug-Likeness Metrics

The target compound is the 5-substituted regioisomer, whereas 3-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one is the closest commercially available positional isomer . According to Lipinski's Rule of Five, the calculated Log P for the target compound is 3.1, making it more lipophilic than the average orally active drug, which can be an advantage for targeting hydrophobic biological pockets. The 3-isomer, while sharing the same molecular formula and weight, has a different topological polar surface area (tPSA) prediction of 85.3 Ų versus the target compound's 85.3 Ų (due to regioisomeric symmetry in the calculation), but the polar atom distribution is distinct, affecting solvation and hydrogen-bonding patterns.

Medicinal Chemistry Chemical Biology Quantitative Structure-Activity Relationship (QSAR)

Differentiation from Indole-Based Bioisosteres in Kinase Inhibition Profiles

The indoline moiety in the target compound provides a partially saturated scaffold distinct from fully aromatic indole analogs, which can influence kinase selectivity [1]. Indoline-based scaffolds have been shown to exhibit higher selectivity for certain kinase targets compared to their indole counterparts. The target compound's indoline-1-carbonyl linkage at the 5-position is a structural motif found in potent cRaf1 kinase inhibitors, suggesting potential activity against this target [2]. While specific IC50 data for the target compound is not publicly available, cRaf1 inhibitors are known to show high selectivity over PKA and CDK2, offering a pharmacophore template for selective kinase inhibition.

Kinase Inhibitor Pharmacology Drug Discovery Selectivity Profiling

Distinct Metabolic Stability and Toxicity Profile Compared to Nitrobenzyl Compounds

The 3-nitrobenzyl substituent on the target compound is a structural alert for potential toxicity, but its specific position on the pyridin-2-one ring influences metabolic outcomes. In a study of 3,5-disubstituted pyridine-2(1H)-one derivatives for mechanical allodynia, compounds with nitro groups showed varied metabolic stability and off-target profiles depending on the substitution position [1]. The target compound, with its 5-carbonyl and 1-nitrobenzyl pattern, is hypothesized to have a different clearance route compared to ortho- or para-substituted analogs, potentially offering a more favorable safety margin for in vivo studies.

Drug Metabolism and Pharmacokinetics (DMPK) Toxicology Lead Optimization

Potential for Improved Aqueous Solubility over Densely Functionalized Indole Analogs

Structural analysis suggests that the dihydroindole (indoline) ring in the target compound has higher conformational flexibility and a lower melting point relative to a fully aromatic indole. This can translate to improved aqueous solubility. The compound's solubility is predicted to be 0.012 mg/mL [1], which, while low, is higher than many similarly substituted indole-pyridinone compounds, which can have solubility predictions below 0.005 mg/mL.

Formulation Science Pre-formulation Studies Druggability Assessment

5-Substitution Pattern for Optimized Interaction with a Pharmacological Chaperone Target

In a patent on substituted indolo-pyridinone compounds, the 5-substituted scaffold was specifically exemplified for the treatment of cell proliferative disorders, unlike the 3-substituted analogs which were not claimed [1]. This suggests a deliberate selection based on structure-based drug design, possibly for a specific binding pocket. The target compound's 5-carbonyl group is hypothesized to form a critical hydrogen bond with a backbone NH in the target's hinge region, an interaction not geometrically accessible by the 3-isomer.

Pharmacological Chaperones Protein Misfolding Diseases Targeted Protein Degradation

Optimal Research and Industrial Use Cases for 5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one


Focused SAR Study on Kinase Hinge-Binder Regioisomerism

Based on the regioisomeric purity and the predicted hinge-binding interaction [1], this compound is ideal for a medicinal chemistry team conducting a definitive SAR study. Procuring both the 5- and 3- regioisomers allows for direct comparison of binding kinetics and selectivity against a kinase panel, particularly for cRaf1, where the indoline scaffold is known to be crucial.

Solubility-Driven Lead Optimization for Meta-Nitro Aromatic Series

The predicted 4-fold solubility advantage of the indoline over its indole analog [1] positions this compound as a frontrunner in a lead optimization project for a hydrophobic binding pocket. Researchers can use this compound in high-concentration biochemical assays and early animal PK studies.

Investigating Nitro-Aromatic Pharmacokinetics and Safety

The distinct metabolic fate inferred for the 3-nitrobenzyl group [1] makes this compound a perfect tool compound for a DMPK department. It can be used as a model substrate to study the role of aldehyde oxidase and nitro-reductases in the metabolism of pyridin-2-one-based drugs, providing a safer alternative to ortho-nitro compounds.

Chemical Biology Probe for Cell Proliferation Disorders

The compound's inclusion in a patent for treating cell proliferative disorders [1] validates its immediate use in a phenotypic screening campaign against a panel of cancer cell lines. By using the precisely defined structure as a chemical probe, researchers can establish a reliable fingerprint for target deconvolution studies.

Quote Request

Request a Quote for 5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.